molecular formula C37H44OPSi B12885709 (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine

(2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine

Cat. No.: B12885709
M. Wt: 563.8 g/mol
InChI Key: WHVWJLMKJPTRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine: is a complex organophosphorus compound It is characterized by its unique structure, which includes a xanthene backbone substituted with tert-butyl groups, a dimethylsilyl group, and diphenylphosphine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine typically involves multiple steps. One common method includes the reaction of 2,7-di-tert-butyl-9,9-dimethylxanthene with dimethylchlorosilane in the presence of a base to introduce the dimethylsilyl group. This intermediate is then reacted with diphenylphosphine chloride under controlled conditions to yield the final product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine can undergo various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in substitution reactions, particularly at the phosphorus atom.

    Coordination: It can act as a ligand in coordination chemistry, forming complexes with transition metals.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halides and nucleophiles can be used.

    Coordination: Transition metal salts and complexes are typical reagents.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Chemistry: In chemistry, (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine is used as a ligand in catalysis. Its unique structure allows it to stabilize transition metal complexes, enhancing their catalytic activity and selectivity.

Biology and Medicine: While specific biological and medical applications are less documented, organophosphorus compounds are generally explored for their potential in drug development and as biological probes.

Industry: In industry, this compound can be used in the development of advanced materials, including polymers and coatings, due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers through the phosphorus atom, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.

Comparison with Similar Compounds

    Triphenylphosphine: A common ligand in catalysis, but lacks the bulky substituents and silyl group.

    (2,7-di-tert-butyl-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine: Similar structure but without the dimethylsilyl group.

Uniqueness: The presence of the dimethylsilyl group in (2,7-di-tert-butyl-5-(Dimethylsilyl)-9,9-dimethyl-9H-xanthen-4-yl)diphenylphosphine provides unique steric and electronic properties. This can enhance its ability to stabilize metal complexes and improve catalytic performance compared to similar compounds.

Properties

Molecular Formula

C37H44OPSi

Molecular Weight

563.8 g/mol

InChI

InChI=1S/C37H44OPSi/c1-35(2,3)25-21-29-33(31(23-25)39(27-17-13-11-14-18-27)28-19-15-12-16-20-28)38-34-30(37(29,7)8)22-26(36(4,5)6)24-32(34)40(9)10/h11-24H,1-10H3

InChI Key

WHVWJLMKJPTRQT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C(=CC(=C2)C(C)(C)C)[Si](C)C)OC3=C1C=C(C=C3P(C4=CC=CC=C4)C5=CC=CC=C5)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.